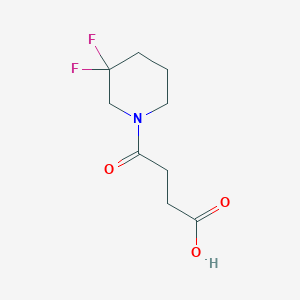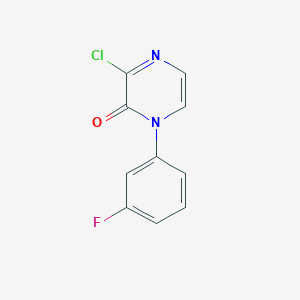
3-chloro-1-(3-fluorophenyl)pyrazin-2(1H)-one
描述
3-Chloro-1-(3-fluorophenyl)pyrazin-2(1H)-one is a chemical compound characterized by its unique molecular structure, which includes a pyrazin-2(1H)-one core substituted with a 3-fluorophenyl group and a chlorine atom at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-1-(3-fluorophenyl)pyrazin-2(1H)-one typically involves the following steps:
Formation of the Pyrazin-2(1H)-one Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and β-ketoesters.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution reactions, where a fluorine-containing reagent reacts with a benzene derivative.
Chlorination: The chlorine atom is introduced through halogenation reactions, often using chlorine gas or a suitable chlorinating agent.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as crystallization and chromatography, are employed to achieve industrial-scale production.
化学反应分析
Types of Reactions: 3-Chloro-1-(3-fluorophenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can reduce the pyrazin-2(1H)-one core to pyrazine derivatives.
Substitution: Substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Chlorination can be achieved using chlorine gas (Cl₂) or thionyl chloride (SOCl₂), while fluorination can be done using fluorine gas (F₂) or diethylaminosulfur trifluoride (DAST).
Major Products Formed:
Oxidation Products: Various oxo derivatives, such as 3-chloro-1-(3-fluorophenyl)pyrazine-2,3-dione.
Reduction Products: Pyrazine derivatives, such as 3-chloro-1-(3-fluorophenyl)pyrazine.
Substitution Products: Derivatives with different halogens or other functional groups.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions. Medicine: Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 3-chloro-1-(3-fluorophenyl)pyrazin-2(1H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
相似化合物的比较
3-Chloro-1-(4-fluorophenyl)pyrazin-2(1H)-one: Similar structure but with a different position of the fluorophenyl group.
3-Fluoro-1-(3-chlorophenyl)pyrazin-2(1H)-one: Similar structure but with the positions of chlorine and fluorine reversed.
3-Chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one: Similar structure but with a methoxy group instead of a fluorine atom.
Uniqueness: The uniqueness of 3-chloro-1-(3-fluorophenyl)pyrazin-2(1H)-one lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.
属性
IUPAC Name |
3-chloro-1-(3-fluorophenyl)pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O/c11-9-10(15)14(5-4-13-9)8-3-1-2-7(12)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAOBIRPGMCVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CN=C(C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


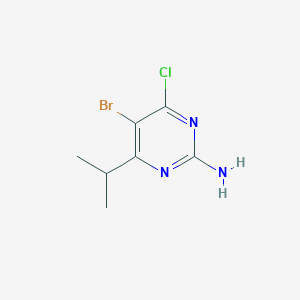
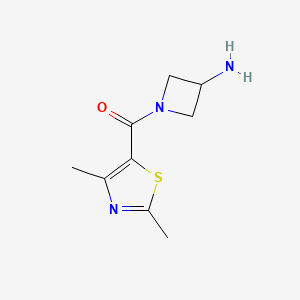
![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-propylpentan-1-one](/img/structure/B1488372.png)
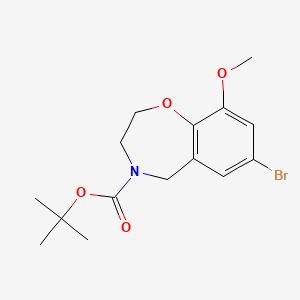
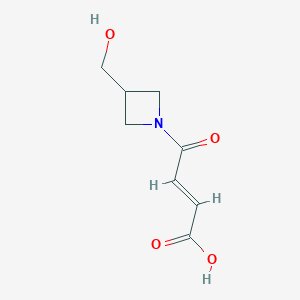
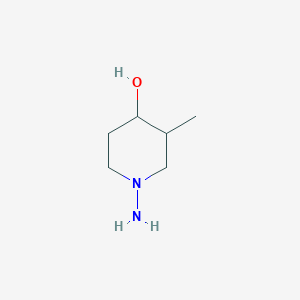
![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1488381.png)
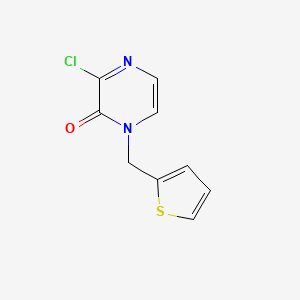
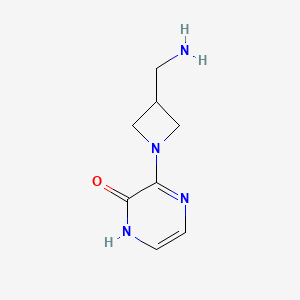
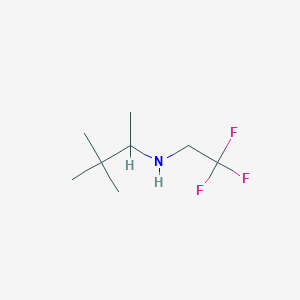

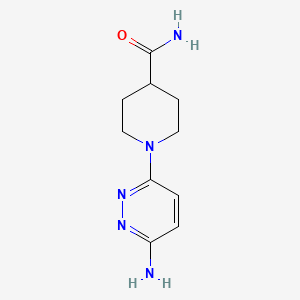
![[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol](/img/structure/B1488389.png)
